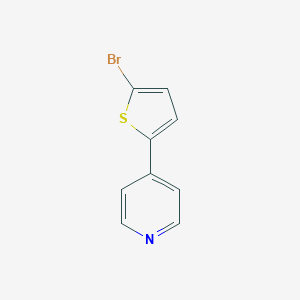

4-(5-Bromothiophen-2-yl)pyridine

Overview

Description

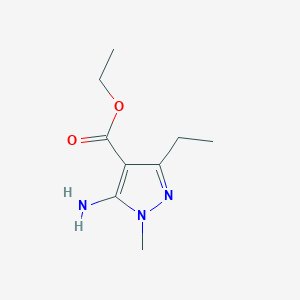

"4-(5-Bromothiophen-2-yl)pyridine" is a brominated thiophene derivative that serves as an important building block in organic synthesis. Its structure allows for a wide range of chemical reactions and modifications, making it a valuable compound in the development of pharmaceuticals, materials science, and catalysis research.

Synthesis Analysis

The synthesis of thiophene derivatives, including "4-(5-Bromothiophen-2-yl)pyridine," often involves regioselective bromination techniques. Lucas et al. (2015) described a mild and regioselective bromination of thieno[2,3-b]pyridine, demonstrating the potential of 4-bromothieno[2,3-b]pyridine as a versatile building block for drug discovery and organic synthesis (Lucas et al., 2015).

Molecular Structure Analysis

Structural analyses of compounds similar to "4-(5-Bromothiophen-2-yl)pyridine" have been conducted using single-crystal X-ray diffraction, revealing detailed insights into their molecular geometry and crystalline architectures. For instance, the molecular structure of related pyridine derivatives has been characterized to understand their crystal packing and intermolecular interactions, which are crucial for their chemical reactivity and properties (Mu et al., 2015).

Chemical Reactions and Properties

The brominated thiophene ring in "4-(5-Bromothiophen-2-yl)pyridine" allows for various cross-coupling reactions, enhancing its utility in organic synthesis. The palladium-catalyzed direct heteroarylation of pyridyl-containing substrates, including 2-(5-bromothiophen-2-yl)pyridine, has been demonstrated to proceed with moderate to high yields, offering access to polyheteroaromatics used as (N⁁C)-chelate ligands (Laroche et al., 2013).

Physical Properties Analysis

The physical properties of "4-(5-Bromothiophen-2-yl)pyridine" and related compounds are significantly influenced by their molecular structure. For example, the crystalline architecture and supramolecular interactions play a critical role in determining their melting points, solubility, and stability (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties of "4-(5-Bromothiophen-2-yl)pyridine" are characterized by its reactivity towards nucleophilic substitution and coupling reactions. Its bromine atom makes it a reactive site for various transformations, including Suzuki cross-coupling reactions, which are pivotal in synthesizing complex organic molecules and polymers (Ahmad et al., 2017).

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling and SNH Reactions : A study by Verbitskiy et al. (2012) demonstrated a combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (SNH) as a versatile method for synthesizing pyrimidines substituted with thiophene fragments, starting from commercially available 5-bromopyrimidine (Verbitskiy et al., 2012).

Regioselective Halogen-Magnesium Exchange : Takagi et al. (2017) investigated the regioselective halogen-magnesium exchange reaction of a bithiophene derivative bearing methoxy and pyridine groups at the β-position and Kumada coupling polymerization. The study also explored optoelectronic characterization of the resulting oligo(bithiophene) (Takagi et al., 2017).

Halogen-Dance Reaction : The work of Gronowitz et al. (1980) revealed that the reaction of bromoiodothiophenes with sodium methoxide led to a halogen-dance, producing various bromothiophene derivatives, including 4-bromo-2-methoxythiophene (Gronowitz et al., 1980).

Fluorescence Behavior of Thieno[3, 2-c]pyridine Derivatives : Toche and Chavan (2013) studied the effect of donor-acceptor substituent on absorption emission properties and fluorescent quantum yield of new thienopyridine derivatives (Toche & Chavan, 2013).

Synthesis of Novel Pyridine-Based Derivatives : Ahmad et al. (2017) described a palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, highlighting their potential as chiral dopants for liquid crystals and evaluating their biological activities (Ahmad et al., 2017).

Future Directions

properties

IUPAC Name |

4-(5-bromothiophen-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-2-1-8(12-9)7-3-5-11-6-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLQDMVQUWKFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50569854 | |

| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromothiophen-2-yl)pyridine | |

CAS RN |

164936-60-1 | |

| Record name | 4-(5-Bromothiophen-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50569854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B62060.png)